![molecular formula C9H7BrClN B2549085 3-bromo-5-chloro-7-methyl-1H-indole CAS No. 1388047-37-7](/img/structure/B2549085.png)
3-bromo-5-chloro-7-methyl-1H-indole
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Overview
Description
“3-bromo-5-chloro-7-methyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For instance, 5-bromo-1H-indole-3-carbaldehyde has been used in multicomponent reactions to generate biologically active structures .Scientific Research Applications
- Researchers have investigated 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives as antiviral agents. Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A .
- The synthesis of indolyl and oxochromenyl xanthenone derivatives revealed their molecular docking studies as anti-HIV-1 agents .
- The indole scaffold has been incorporated into various synthetic drug molecules. Researchers explore its potential for developing new therapeutic derivatives .
- Indole derivatives possess a wide range of activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, and antidiabetic effects .
- The Fischer indole synthesis has been employed to create tricyclic indole compounds. For example, optically active cyclohexanone derivatives were transformed into tricyclic indoles .
Antiviral Activity
Anti-HIV Potential
Medicinal Chemistry
Biological and Clinical Applications
Fischer Indole Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which include 3-bromo-5-chloro-7-methyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of 3-bromo-5-chloro-7-methyl-1H-indole with its targets could potentially result in alterations in cell biology, although the exact mechanisms require further investigation .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the biological and therapeutic potential of 3-bromo-5-chloro-7-methyl-1H-indole .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-bromo-5-chloro-7-methyl-1H-indole could have diverse molecular and cellular effects.
Action Environment
For instance, light sensitivity is a factor that could potentially affect the stability of indole derivatives .
properties
IUPAC Name |
3-bromo-5-chloro-7-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-2-6(11)3-7-8(10)4-12-9(5)7/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCTZGBUMSTFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-7-methyl-1H-indole |
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